molecular formula C21H16Cl2N4O3 B11636989 3-chloro-1-(2-chlorophenyl)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1H-pyrrole-2,5-dione

3-chloro-1-(2-chlorophenyl)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1H-pyrrole-2,5-dione

Cat. No.: B11636989
M. Wt: 443.3 g/mol
InChI Key: HGMKIEWRWGHMGW-UHFFFAOYSA-N
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Description

3-chloro-1-(2-chlorophenyl)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrrole ring substituted with chloro and amino groups, along with a pyrazole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2-chlorophenyl)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the chloro groups: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the pyrazole moiety: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring, followed by coupling with the pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2-chlorophenyl)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-chloro-1-(2-chlorophenyl)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(2-chlorophenyl)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1H-pyrrole-2,5-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and pyrazole rings

Properties

Molecular Formula

C21H16Cl2N4O3

Molecular Weight

443.3 g/mol

IUPAC Name

3-chloro-1-(2-chlorophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]pyrrole-2,5-dione

InChI

InChI=1S/C21H16Cl2N4O3/c1-12-17(21(30)27(25(12)2)13-8-4-3-5-9-13)24-18-16(23)19(28)26(20(18)29)15-11-7-6-10-14(15)22/h3-11,24H,1-2H3

InChI Key

HGMKIEWRWGHMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C(=O)N(C3=O)C4=CC=CC=C4Cl)Cl

Origin of Product

United States

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